Mycophenolic acid glucuronide

Beschreibung

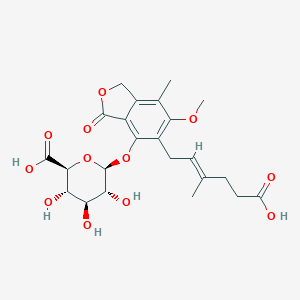

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFGTSAYQQIUCN-HGIHDBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043388 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-44-6 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31528-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Mycophenolic Acid Metabolism: A Technical Guide to Glucuronide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Mycophenolic acid (MPA), the active metabolite of the immunosuppressant mycophenolate mofetil (MMF), is a cornerstone in preventing organ rejection and treating autoimmune diseases. Its therapeutic efficacy is intrinsically linked to its metabolic fate, primarily governed by the synthesis of mycophenolic acid glucuronide (MPAG). This technical guide provides an in-depth exploration of the MPA glucuronidation pathway, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to support research and development in this field.

The Mycophenolic Acid Glucuronidation Pathway

The primary metabolic route for MPA is glucuronidation, a phase II biotransformation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[1][2] This process involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the MPA molecule. This conjugation increases the water solubility of MPA, facilitating its excretion from the body, primarily through urine.[2]

Two major glucuronide metabolites of MPA have been identified:

-

Mycophenolic acid 7-O-glucuronide (MPAG): This is the principal and pharmacologically inactive metabolite.[1]

-

Acyl-glucuronide (AcMPAG): A minor but pharmacologically active metabolite.[1]

The formation of these metabolites is tissue-specific and dependent on the expression of different UGT isoforms. The liver is the primary site of MPA glucuronidation, with significant contributions from the kidneys and the gastrointestinal tract.[1][2]

The key UGT isoforms involved in MPA glucuronidation are:

-

UGT1A9: Highly expressed in the liver and kidneys and is the main enzyme responsible for the formation of MPAG.[1]

-

UGT2B7: Also found in the liver and is the primary enzyme for AcMPAG formation.

-

UGT1A1, UGT1A7, UGT1A8, and UGT1A10: These isoforms are mainly expressed in the gastrointestinal tract and also contribute to MPA glucuronidation.[1][2][3]

Quantitative Data on Mycophenolic Acid Glucuronidation

The kinetics of MPA glucuronidation vary depending on the UGT isoform and the tissue type. The following tables summarize key quantitative data from in vitro studies.

Table 1: Michaelis-Menten Constants (Km) for MPAG Formation

| Tissue/Enzyme | Km (μM) | Reference |

| Human Liver Microsomes | 180 | [1] |

| Human Liver Microsomes | 310 ± 60 | [4] |

| Human Kidney Microsomes | 280 ± 70 | [4] |

| Recombinant UGT1A9 | 160 | [1] |

| Recombinant UGT1A7 | 250 - 550 | [3] |

| Recombinant UGT1A8 | 250 - 550 | [3] |

| Recombinant UGT1A10 | 250 - 550 | [3] |

Table 2: Maximum Velocity (Vmax) for MPAG Formation

| Tissue | Vmax (nmol/mg/min) | Reference |

| Human Liver Microsomes | 5.2 ± 1.4 | [4] |

| Human Kidney Microsomes | 10.5 ± 1.2 | [4] |

Table 3: Pharmacokinetic Parameters of MPA and MPAG in Stable Renal Transplant Recipients

| Parameter | MPA | MPAG | Reference |

| AUC0-12h (mg·h/L) | 43.0 ± 17.4 | 653 ± 329 | |

| Cmax (μg/mL) | 13.0 ± 6.2 | - | |

| Tmax (h) | 1.2 ± 0.4 | - | |

| Cmin (μg/mL) | 1.4 ± 1.0 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of MPA glucuronidation.

In Vitro MPA Glucuronidation Assay using Human Liver Microsomes

This protocol describes the procedure for measuring the formation of MPAG from MPA in human liver microsomes.

Materials:

-

Human liver microsomes (commercially available)

-

Mycophenolic acid (MPA)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., carboxybutoxy ether of MPA)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Microcentrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl2

-

Human liver microsomes (e.g., 0.5 mg/mL protein concentration)

-

MPA (at various concentrations for kinetic studies, e.g., 1-500 μM)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding a pre-warmed solution of UDPGA (e.g., 2 mM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube for HPLC-MS/MS analysis.

HPLC-MS/MS Method for Quantification of MPA and MPAG

This protocol outlines a general method for the simultaneous quantification of MPA and MPAG in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A suitable gradient program to separate MPA and MPAG. For example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

MPA: Precursor ion (m/z) 319.1 -> Product ion (m/z) 191.1

-

MPAG: Precursor ion (m/z) 495.2 -> Product ion (m/z) 319.1

-

Internal Standard (e.g., carboxybutoxy ether of MPA): Specific precursor and product ions.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity.

Data Analysis:

-

Quantification is performed by constructing a calibration curve using known concentrations of MPA and MPAG standards.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Conclusion

The glucuronidation of mycophenolic acid is a critical determinant of its immunosuppressive activity and overall disposition in the body. A thorough understanding of this metabolic pathway, including the enzymes involved, their kinetics, and the factors that can influence their activity, is essential for optimizing MPA therapy and developing new immunosuppressive agents. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the science in this important therapeutic area.

References

- 1. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Human UDP-glucuronosyltransferases show atypical metabolism of mycophenolic acid and inhibition by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycophenolic acid glucuronidation and its inhibition by non-steroidal anti-inflammatory drugs in human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Mycophenolic acid glucuronide mechanism of action in vivo

An In-depth Technical Guide on the In Vivo Mechanism of Action of Mycophenolic Acid Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MPAG) is the major metabolite of the immunosuppressive drug mycophenolic acid (MPA). While long considered pharmacologically inactive, a comprehensive understanding of its in vivo disposition and actions is critical for optimizing MPA therapy and managing its adverse effects. This technical guide elucidates the core mechanisms of MPAG's action in vivo, focusing on its limited direct pharmacological activity, its pivotal role in the enterohepatic recirculation of MPA, and its contribution to gastrointestinal toxicity. Detailed quantitative data on its interactions with key drug transporters are presented, alongside methodologies for the key experiments that form the basis of our current understanding.

Direct Pharmacological Activity of this compound

The primary mechanism of action of the parent drug, mycophenolic acid (MPA), is the potent, reversible, and non-competitive inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This selectively depletes guanosine (B1672433) triphosphate (GTP) in proliferating T and B lymphocytes, leading to an anti-proliferative effect.[1][2]

This compound (MPAG) is the most abundant metabolite of MPA, formed by the glucuronidation of the phenolic hydroxyl group of MPA, primarily by UDP-glucuronosyltransferases (UGTs) in the liver.[3][4] In vivo, MPAG is largely considered to be pharmacologically inactive.[5][6][7] Studies evaluating its ability to inhibit IMPDH have consistently shown it to be a significantly weaker inhibitor than MPA.

Quantitative Data: Inhibition of IMPDH

The inhibitory potency of MPAG against purified recombinant human type II IMPDH is substantially lower than that of MPA.[5][8] This profound difference in potency underscores the general view that MPAG does not contribute significantly to the systemic immunosuppressive effects of mycophenolate mofetil.

| Compound | Target Enzyme | IC50 (MPAG vs. MPA) | Reference(s) |

| This compound (MPAG) | Recombinant Human IMPDH Type II | 532- to 1022-fold higher than MPA | [5][8] |

The Central Role of MPAG in Enterohepatic Recirculation

A primary in vivo function of MPAG is its participation in the enterohepatic recirculation of MPA.[3][9][10] This process significantly influences the pharmacokinetic profile of MPA, contributing to a secondary peak in plasma concentrations 6-12 hours after administration and extending the overall exposure to the active drug.[3][10]

The process can be summarized as follows:

-

Hepatic Glucuronidation: MPA is metabolized in the liver to form MPAG.[3]

-

Biliary Excretion: MPAG is actively transported from hepatocytes into the bile.[2]

-

Intestinal Hydrolysis: In the gut, bacterial β-glucuronidases hydrolyze MPAG back to the active MPA.[3][11][12]

-

Reabsorption: The liberated MPA is then reabsorbed into the systemic circulation.[3]

Transporter-Mediated Disposition of MPAG

The movement of MPAG into and out of hepatocytes and its excretion via the kidneys are mediated by several organic anion transporters. The efficiency of these transport processes is a key determinant of MPAG's pharmacokinetics and, consequently, the extent of MPA's enterohepatic recirculation.

Hepatic Uptake and Biliary Efflux

MPAG is taken up from the blood into hepatocytes by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[2][5][13][14] Subsequently, it is effluxed into the bile by the Multidrug Resistance-Associated Protein 2 (MRP2).[2][3][15]

Renal Excretion

In the kidneys, MPAG is secreted into the urine via Organic Anion Transporters (OATs), with a notable affinity for OAT3.[9][16][17]

Quantitative Data: MPAG-Transporter Interactions

| Transporter | Location | Interaction Type | Kinetic Parameter | Reference(s) |

| OATP1B1 | Hepatocyte (Basolateral) | Substrate | - | [2][5][13][14] |

| OATP1B3 | Hepatocyte (Basolateral) | Substrate | A genetic variant showed similar Km but decreased Vmax | [5] |

| MRP2 | Hepatocyte (Canalicular) | Substrate | Km: 224.2 ± 42.7 µM | [3][15] |

| OAT1 | Renal Tubule (Basolateral) | Weak Inhibitor | IC50: 512.3 µM | [17] |

| OAT3 | Renal Tubule (Basolateral) | Substrate & Inhibitor | IC50: 15.2 - 69.1 µM | [9][17] |

Direct In Vivo Effect: Gastrointestinal Toxicity

While MPAG does not significantly contribute to systemic immunosuppression, evidence suggests it plays a role in the gastrointestinal (GI) side effects associated with mycophenolate mofetil therapy.[18][19][20] The high concentration of MPAG excreted into the bile leads to its accumulation in the intestinal lumen.[18] The subsequent deglucuronidation by gut bacteria releases high local concentrations of MPA, which can be toxic to the intestinal epithelium.[3][18]

One study in rats demonstrated that MPAG, but not MPA, significantly increased the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, from the intestinal mucosa.[18] This suggests a direct irritant effect of MPAG on the gut lining, potentially exacerbating the toxicity from the locally regenerated MPA.

Conclusion

The in vivo mechanism of action of this compound is multifaceted. It is pharmacologically inactive in terms of systemic immunosuppression due to its profoundly weak inhibition of IMPDH. Its primary role is as a key intermediate in the enterohepatic recirculation of mycophenolic acid, a process that significantly impacts the pharmacokinetics of the active drug. Furthermore, emerging evidence points to a direct role for MPAG in the gastrointestinal toxicity of mycophenolate therapy, likely through a combination of direct mucosal irritation and the generation of high local concentrations of MPA in the gut. Understanding these mechanisms is essential for the continued development and optimization of mycophenolate-based immunosuppressive regimens.

Appendix: Experimental Protocols

A.1 In Vivo Enterohepatic Recirculation Study in Rats (Linked-Rat Model)

Methodology:

-

Animal Preparation: Two male Sprague-Dawley rats (a "donor" and a "recipient") are anesthetized.[9][10]

-

Surgical Cannulation: The bile duct of the donor rat is cannulated with polyethylene (B3416737) tubing. The other end of this tubing is inserted into the duodenum of the recipient rat. This creates a closed loop where bile from the donor flows directly into the recipient's intestine.[9][10] Jugular veins of both rats are cannulated for blood sampling.

-

Drug Administration: A defined dose of MPA is administered intravenously to the donor rat.[18]

-

Sample Collection: Serial blood samples are collected from both the donor and recipient rats at predetermined time points. Bile can also be collected from a separate cannulated rat (not linked) to quantify biliary excretion directly.[21]

-

Sample Analysis: Plasma and bile samples are processed, often by protein precipitation or liquid-liquid extraction.[21] The concentrations of MPA and MPAG are then quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[21]

-

Data Analysis: The appearance of MPA in the recipient rat's plasma is evidence of enterohepatic recirculation. Pharmacokinetic parameters, such as the Area Under the Curve (AUC), are calculated for both rats to quantify the extent of recirculation.[9]

A.2 In Vitro IMPDH Inhibition Assay

Methodology:

-

Reagents: Purified recombinant human IMPDH type II, Inosine Monophosphate (IMP), β-Nicotinamide adenine (B156593) dinucleotide (NAD+), and a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 0.5 mM EDTA).[8][22]

-

Assay Setup: The assay is typically performed in a 96-well microplate. The reaction mixture containing buffer, NAD+, and the IMPDH enzyme is pre-incubated with various concentrations of the inhibitor (MPAG or MPA).[1][23]

-

Reaction Initiation: The reaction is started by the addition of the substrate, IMP.[1]

-

Detection: The activity of IMPDH is determined by spectrophotometrically measuring the rate of NADH formation, which corresponds to an increase in absorbance at 340 nm.[23]

-

Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The 50% inhibitory concentration (IC50) is then determined by plotting the reaction rate against the inhibitor concentration.[8]

A.3 Assessment of Intestinal Mucosal Toxicity (LDH Release Assay)

Methodology:

-

Model System: In vivo, intestinal loops in anesthetized rats can be created. The loops are filled with a solution containing MPAG or a control vehicle.[18] In vitro, confluent monolayers of intestinal epithelial cells (e.g., Caco-2) can be used.[14]

-

Exposure: The intestinal loops or cell monolayers are exposed to clinically relevant concentrations of MPAG for a defined period.

-

Sample Collection: The fluid from the intestinal loop or the supernatant from the cell culture is collected.

-

LDH Measurement: The activity of lactate dehydrogenase (LDH) in the collected fluid/supernatant is measured using a commercial colorimetric or fluorometric assay kit. This assay is based on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by LDH.[14]

-

Data Analysis: An increase in LDH activity in the MPAG-treated group compared to the control group indicates cell membrane damage and cytotoxicity.[18]

References

- 1. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 2. Mycophenolic Acid Differentially Impacts B Cell Function Depending on the Stage of Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycophenolic Acid Induces the Intestinal Epithelial Barrier Damage through Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycophenolic acid mediated disruption of the intestinal epithelial tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inosine Monophosphate Dehydrogenase (IMPDH) Activity as a Pharmacodynamic Biomarker of Mycophenolic Acid Effects in Pediatric Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enterohepatic Circulation and Pharmacokinetics of Genistin and Genistein in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. keio.elsevierpure.com [keio.elsevierpure.com]

- 14. Documents download module [ec.europa.eu]

- 15. Comparative analysis of the single-molecule transport kinetics of OATP1B1 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucuronidation associated with intrinsic resistance to mycophenolic acid in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method | MDPI [mdpi.com]

- 20. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Simultaneous determination of mycophenolic acid and its metabolites by HPLC and pharmacokinetic studies in rat plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Population Pharmacokinetic Modeling of the Enterohepatic Recirculation of Fimasartan in Rats, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Activity of Mycophenolic Acid Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), is primarily metabolized in the body to mycophenolic acid glucuronide (MPAG). Historically considered an inactive metabolite, a nuanced understanding of MPAG's pharmacological profile is crucial for a comprehensive assessment of MMF's therapeutic window and toxicity profile. This technical guide provides an in-depth analysis of the pharmacological activities of MPAG, focusing on its immunosuppressive potential, cellular transport, and other biological interactions. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Mycophenolate mofetil (MMF) is a cornerstone of immunosuppressive therapy in solid organ transplantation and is increasingly used in the management of autoimmune diseases. Following oral administration, MMF is rapidly hydrolyzed to its active form, mycophenolic acid (MPA). MPA exerts its immunosuppressive effect primarily through the potent, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This selective inhibition of IMPDH depletes guanosine (B1672433) and deoxyguanosine nucleotide pools, thereby suppressing the proliferation of T and B lymphocytes, which are critically dependent on this pathway for DNA and RNA synthesis[1][2].

The primary metabolic fate of MPA is glucuronidation, predominantly to mycophenolic acid 7-O-glucuronide (MPAG). While MPAG is the major metabolite, another minor but pharmacologically active metabolite, an acyl glucuronide (AcMPAG), is also formed. This guide focuses on the pharmacological characterization of MPAG, addressing its impact on the primary drug target, its interaction with cellular transport mechanisms, and its potential for off-target effects.

Immunosuppressive Activity of MPAG

The central question regarding the pharmacological activity of MPAG is its ability to contribute to the immunosuppressive effects of MMF. This has been primarily investigated through its interaction with IMPDH and its effect on lymphocyte proliferation.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The immunosuppressive activity of MPA is directly linked to its potent inhibition of IMPDH. Studies have consistently demonstrated that MPAG is a significantly weaker inhibitor of IMPDH compared to MPA.

Table 1: Inhibitory Activity of MPA, MPAG, and AcMPAG on Human Recombinant IMPDH Type II

| Compound | IC50 (µg/L) | Fold-Difference vs. MPA | Ki for NAD (nmol/L) | Ki for IMP (nmol/L) | Inhibition Mechanism | Reference |

| MPA | 25.6 | 1x | 50.8 | 57.7 | Uncompetitive | [3] |

| MPAG | >1000 (up to 1022x higher than MPA) | 532-1022x | Not significant | Not significant | None | [3][4] |

| AcMPAG | 301.7 | ~12x | 382.0 | 511.0 | Uncompetitive | [3] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; NAD: Nicotinamide adenine (B156593) dinucleotide; IMP: Inosine monophosphate.

As shown in Table 1, the IC50 value for MPAG against IMPDH II is dramatically higher than that of MPA, indicating a substantially lower inhibitory potency[3][4]. The weak inhibition observed with MPAG preparations has been suggested to be attributable to trace contamination with the parent MPA[4]. In contrast, the acyl glucuronide metabolite, AcMPAG, retains some inhibitory activity, albeit at a level approximately 12-fold weaker than MPA[3].

Effect on Lymphocyte Proliferation

Consistent with its negligible activity against IMPDH, MPAG does not significantly inhibit lymphocyte proliferation, the key downstream cellular effect of MPA. In contrast, AcMPAG has been shown to inhibit the proliferation of human mononuclear leukocytes.

Table 2: Effect of MPA Metabolites on Lymphocyte Proliferation

| Compound | Effect on Lymphocyte Proliferation | Putative IC50 | Reference |

| MPA | Potent Inhibition | Varies by cell type and stimulus | [1][2] |

| MPAG | No significant inhibition | Not applicable | [5] |

| AcMPAG | Inhibition | Not explicitly quantified in direct comparison |

Cellular Transport and Disposition of MPAG

While MPAG may not be pharmacologically active at the primary target, its high plasma concentrations and its interactions with cellular transporters can have significant implications for the pharmacokinetics of MPA and other co-administered drugs. MPAG is a substrate for several organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which play a crucial role in its renal and biliary elimination.

Table 3: Interaction of MPAG with Cellular Transporters

| Transporter | Interaction | Kinetic Parameter | Reference |

| OAT1 (SLC22A6) | Weak Inhibition | IC50: 512.3 µM | [6] |

| OAT3 (SLC22A8) | Substrate, Competitive Inhibition | IC50: 69.1 µM | [6] |

| MRP2 (ABCC2) | Substrate | Km: 224.2 ± 42.7 µM | [7] |

| OATP1B1 (SLCO1B1) | Substrate | - | [8] |

| OATP1B3 (SLCO1B3) | Substrate | - | [8] |

The interaction of MPAG with these transporters, particularly OAT1 and OAT3 in the kidney, is important for its efficient renal clearance. Inhibition of these transporters by other drugs could potentially lead to an accumulation of MPAG, although the clinical significance of this is not fully established. Furthermore, the transport of MPAG into hepatocytes via OATP1B1 and OATP1B3 and its subsequent excretion into the bile by MRP2 are critical steps in the enterohepatic recirculation of MPA.

Other Potential Pharmacological Activities and Toxicities

Cytokine Production

There is limited direct evidence to suggest that MPAG significantly modulates cytokine production by immune cells. The primary driver of altered cytokine profiles following MMF administration is the profound anti-proliferative effect of MPA on lymphocytes. However, given that some drug metabolites can have off-target inflammatory effects, further investigation into the direct effects of MPAG on cytokine release from monocytes and macrophages is warranted.

In Vivo Toxicity

Direct in vivo toxicity studies on isolated MPAG are scarce. The majority of toxicological data is derived from studies with MMF or MPA. In rats, high doses of MMF have been associated with gastrointestinal toxicity, including diarrhea and villous atrophy[9]. Female rats were found to be more susceptible to MMF-induced gastrointestinal toxicity, which may be related to differences in MPA glucuronidation and biliary excretion of MPAG[4]. There is no clear evidence to suggest that MPAG itself is directly responsible for significant systemic toxicity. However, high concentrations of any organic anion have the potential to cause renal tubular cell injury, though this has not been specifically demonstrated for MPAG in vivo[10][11].

Experimental Protocols

IMPDH Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound on recombinant human IMPDH type II.

Materials:

-

Recombinant human IMPDH type II

-

Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, 1 mM DTT

-

Substrate Stock Solution: 20 mM IMP, 50 mM NAD+

-

Test compounds (MPA, MPAG, AcMPAG) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction buffer and equilibrate to 25°C.

-

In a cuvette, add the reaction buffer and the desired concentration of the test compound.

-

Add a pre-determined amount of IMPDH enzyme to the cuvette and mix.

-

Initiate the reaction by adding the substrate stock solution to final concentrations of 1 mM IMP and 2.5 mM NAD+.

-

Immediately monitor the increase in absorbance at 340 nm for 2 minutes, which corresponds to the formation of NADH.

-

Calculate the initial velocity of the reaction.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.

Lymphocyte Proliferation Assay using CFSE

This protocol outlines a flow cytometry-based method to assess the effect of a compound on lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 complete medium (with 10% FBS, penicillin/streptomycin)

-

CFSE (5 mM stock in DMSO)

-

Phytohemagglutinin (PHA) or other mitogens

-

Test compounds (MPA, MPAG, AcMPAG)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium.

-

Wash the cells three times with RPMI-1640 complete medium.

-

Resuspend the CFSE-labeled cells in complete medium at 1 x 10^6 cells/mL.

-

Plate the cells in a 96-well plate and add the test compounds at various concentrations.

-

Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL). Include unstimulated and vehicle controls.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer.

-

Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.

Cytokine Production Assay in PBMCs

This protocol describes a method to measure the effect of a compound on cytokine production by PBMCs using ELISA or a multiplex bead array.

Materials:

-

Human PBMCs

-

RPMI-1640 complete medium

-

Lipopolysaccharide (LPS) or other stimuli

-

Test compounds (MPA, MPAG, AcMPAG)

-

ELISA kits or multiplex bead array kits for target cytokines (e.g., TNF-α, IL-6, IL-1β, IL-2, IFN-γ)

-

Plate reader for ELISA or flow cytometer for bead array

Procedure:

-

Isolate and culture PBMCs as described in the lymphocyte proliferation assay protocol.

-

Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Add the test compounds at various concentrations.

-

Stimulate the cells with an appropriate stimulus (e.g., LPS at 100 ng/mL for monocyte-derived cytokines). Include unstimulated and vehicle controls.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate and carefully collect the culture supernatants.

-

Measure the concentration of the target cytokines in the supernatants according to the manufacturer's instructions for the chosen ELISA or multiplex bead array kit.

Visualizations

Metabolic Pathway of Mycophenolic Acid

Caption: Metabolic conversion of Mycophenolate Mofetil (MMF).

Mechanism of IMPDH Inhibition by Mycophenolic Acid

Caption: MPA's inhibition of IMPDH and its downstream effects.

Experimental Workflow for IMPDH Inhibition Assay

Caption: Workflow for determining IMPDH inhibition.

Conclusion

This compound (MPAG) is the major metabolite of mycophenolic acid and is considered pharmacologically inactive with respect to the primary immunosuppressive mechanism of IMPDH inhibition. Its significantly higher IC50 for IMPDH and lack of effect on lymphocyte proliferation confirm its minimal contribution to the therapeutic efficacy of mycophenolate mofetil. However, the high circulating concentrations of MPAG and its interaction with various cellular transporters underscore its importance in the overall pharmacokinetics of MPA. While direct toxicity of MPAG has not been established, its role in drug-drug interactions via competition for transporters warrants consideration. This technical guide provides a comprehensive overview of the current understanding of MPAG's pharmacological profile and offers detailed methodologies to encourage further research into the subtle but potentially significant biological roles of this major drug metabolite.

References

- 1. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and toxicology of mycophenolate in organ transplant recipients: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autocrine activation of human monocyte/macrophages by monocyte-derived microparticles and modulation by PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gender-related differences in mycophenolate mofetil-induced gastrointestinal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Empagliflozin Attenuates Renal and Urinary Markers of Tubular Epithelial Cell Injury in Streptozotocin-induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Renal protective effects of empagliflozin via inhibition of EMT and aberrant glycolysis in proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastrointestinal toxicity of mycophenolate mofetil in rats: Effect of administration time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Renal tubular epithelial cells injury induced by mannitol and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Mycophenolic Acid Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolic acid (MPA), the active moiety of the immunosuppressive drug mycophenolate mofetil (MMF), has a rich history spanning over a century, from its initial discovery as an antimicrobial agent to its current widespread use in preventing organ transplant rejection. The clinical efficacy and pharmacokinetic profile of MPA are intrinsically linked to its extensive metabolism, primarily through glucuronidation. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to the major metabolite of MPA, mycophenolic acid glucuronide (MPAG). We delve into the timeline of its identification, its pharmacokinetic properties in various transplant populations, and the detailed methodologies used for its study. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, drug metabolism, and transplantation medicine.

A Century-Long Journey: From Antibiotic to Immunosuppressant and the Discovery of its Major Metabolite

The story of mycophenolic acid begins in 1893, when the Italian scientist Bartolomeo Gosio first isolated it from the fungus Penicillium glaucum.[1] Initially noted for its antibacterial properties, MPA's potential as a therapeutic agent was explored for various applications, including as an antibiotic, antifungal, and even an antitumor agent over the subsequent decades.[1] However, it was not until the latter half of the 20th century that its potent immunosuppressive properties were fully recognized, leading to the development of the prodrug mycophenolate mofetil (MMF) to improve its oral bioavailability.[2]

The clinical development of MMF in the 1990s necessitated a thorough understanding of its metabolic fate. It was soon established that MPA undergoes extensive phase II metabolism, with the primary route of elimination being conjugation with glucuronic acid.[3] Seminal studies in the late 1990s, particularly around 1999, were crucial in definitively identifying and characterizing the major phenolic glucuronide of MPA, now known as this compound (MPAG).[4][5] These studies not only confirmed MPAG as the principal metabolite but also identified other minor metabolites, such as an acyl glucuronide (AcMPAG).[4][5] This discovery was pivotal in understanding the complete pharmacokinetic profile of MPA, including its enterohepatic circulation, and in refining therapeutic drug monitoring strategies for transplant patients.

The Metabolic Pathway of Mycophenolic Acid

Mycophenolic acid is primarily metabolized in the liver, with contributions from the kidneys and intestines, by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[6][7] These enzymes catalyze the covalent attachment of glucuronic acid to MPA, forming the more water-soluble and pharmacologically inactive MPAG.[3] Several UGT isoforms are capable of metabolizing MPA, with UGT1A9 being the most prominent enzyme responsible for MPAG formation in the liver.[8]

Pharmacokinetics of Mycophenolic Acid and its Glucuronide Metabolite

The pharmacokinetic profiles of MPA and MPAG have been extensively studied in various transplant populations. A hallmark of MPA pharmacokinetics is its significant inter-individual variability.[9] Following oral administration of MMF, MPA is rapidly absorbed and then undergoes extensive glucuronidation to MPAG. MPAG concentrations in the plasma are typically 20 to 100 times higher than those of the parent drug, MPA.[9] Both MPA and MPAG are subject to enterohepatic circulation, where MPAG excreted in the bile is hydrolyzed back to MPA by gut bacteria and reabsorbed, leading to a secondary peak in MPA plasma concentrations 6-12 hours after dosing.[10]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for MPA and MPAG in stable kidney, liver, and heart transplant recipients. These values represent a consolidation of findings from multiple studies and highlight the variability observed in clinical practice.

Table 1: Pharmacokinetic Parameters of MPA and MPAG in Stable Kidney Transplant Recipients

| Parameter | Mycophenolic Acid (MPA) | This compound (MPAG) |

| Cmax (µg/mL) | 4.26 - 38.4 | 75.8 - 150.1 |

| Tmax (h) | 0.5 - 6.0 | 1.0 - 8.0 |

| AUC₀₋₁₂ (µg·h/mL) | 10.03 - 135.4 | Varies significantly with renal function |

| t½ (h) | ~17 | Varies with renal function |

Data compiled from references:[10][11]

Table 2: Pharmacokinetic Parameters of MPA and MPAG in Stable Liver Transplant Recipients

| Parameter | Mycophenolic Acid (MPA) | This compound (MPAG) |

| Cmax (µg/mL) | ~10.6 (highly variable) | Not consistently reported |

| Tmax (h) | 0.5 - 5.0 | Not consistently reported |

| AUC₀₋₁₂ (µg·h/mL) | ~40 (highly variable) | MPAG/MPA ratio ~64 |

| t½ (h) | ~5.8 | Not consistently reported |

Data compiled from references:

Table 3: Pharmacokinetic Parameters of MPA and MPAG in Stable Heart Transplant Recipients

| Parameter | Mycophenolic Acid (MPA) | This compound (MPAG) |

| Cmax (µg/mL) | Highly variable | Highly variable |

| Tmax (h) | ~1-2 | ~2-4 |

| AUC₀₋₁₂ (µg·h/mL) | ~30 - 60 | Highly variable |

| t½ (h) | ~17 | Highly variable |

Data compiled from references:[9]

Experimental Protocols

The quantification of MPA and MPAG in biological matrices is crucial for both clinical therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of MPA and MPAG in Human Plasma by HPLC-UV

This protocol outlines a common method for the simultaneous determination of MPA and MPAG in human plasma.

1. Materials and Reagents:

-

Mycophenolic acid and this compound reference standards

-

Internal standard (e.g., carboxybutoxy ether of MPA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphoric acid

-

Deionized water

-

Human plasma (drug-free for calibration standards)

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-UV Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) with a gradient elution.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

UV Detection: 215 nm or 254 nm

-

Run Time: Approximately 15-20 minutes

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentrations of MPA and MPAG in the unknown samples by interpolation from the calibration curve.

Quantification of MPA and MPAG in Human Plasma by LC-MS/MS

This protocol provides a more sensitive and specific method for MPA and MPAG quantification.

1. Materials and Reagents:

-

Mycophenolic acid and this compound reference standards

-

Deuterated internal standards (MPA-d3 and MPAG-d3)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Deionized water

-

Human plasma

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of methanol containing the deuterated internal standards.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MPA, MPAG, and their internal standards.

4. Data Analysis:

-

Quantification is based on the peak area ratios of the analytes to their respective deuterated internal standards.

In Vitro Glucuronidation Assay using Human Liver Microsomes

This assay is used to study the kinetics of MPA glucuronidation and to identify the UGT enzymes involved.

1. Materials and Reagents:

-

Human liver microsomes (HLMs)

-

Mycophenolic acid

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (optional, for membrane permeabilization)

-

Acetonitrile

-

Formic acid

2. Incubation Procedure:

-

Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and HLMs. If using, pre-incubate with alamethicin.

-

Add MPA (at various concentrations for kinetic studies) to the mixture and pre-warm at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes). The reaction should be in the linear range with respect to time and protein concentration.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS for MPAG formation.

3. Data Analysis:

-

The rate of MPAG formation is calculated and used to determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.

Conclusion

The discovery and characterization of this compound have been instrumental in advancing our understanding of the pharmacology of mycophenolate mofetil. From its initial identification as the major, inactive metabolite of MPA, our knowledge has expanded to encompass its complex pharmacokinetic profile, including its significant role in enterohepatic circulation, and the specific enzymes responsible for its formation. The development of robust analytical methods for the quantification of both MPA and MPAG has enabled effective therapeutic drug monitoring, contributing to improved outcomes for transplant recipients. This technical guide provides a consolidated resource on the history, metabolism, and analytical methodologies related to MPAG, serving as a valuable reference for researchers and clinicians working with this important immunosuppressive agent. Continued research in this area will further refine our ability to personalize mycophenolate therapy and optimize its efficacy and safety.

References

- 1. From mice to man: the preclinical history of mycophenolate mofetil | Semantic Scholar [semanticscholar.org]

- 2. Glucuronidation associated with intrinsic resistance to mycophenolic acid in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the UDP-glucuronosyltransferase isoforms involved in mycophenolic acid phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients [frontiersin.org]

- 10. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Levels of mycophenolic acid and its glucuronide derivative in the plasma of liver, small bowel and kidney transplant patients receiving tacrolimus and cellcept combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protein Binding Characteristics of Mycophenolic Acid Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid (MPA), the active metabolite of the immunosuppressive drug mycophenolate mofetil (MMF), undergoes extensive metabolism to form its primary metabolite, mycophenolic acid glucuronide (MPAG). While initially considered inactive, MPAG's pharmacokinetic profile, particularly its high degree of protein binding, plays a crucial role in the overall disposition and potential drug-drug interactions of mycophenolic acid. This technical guide provides a comprehensive overview of the protein binding characteristics of MPAG, focusing on quantitative data, experimental methodologies, and the physiological and pathological factors influencing its binding.

Core Concepts in MPAG Protein Binding

This compound is significantly bound to plasma proteins, with albumin being the primary binding protein.[1] This binding is a reversible process that influences the free (unbound) fraction of MPAG, which is available for distribution and elimination. The extent of protein binding is a critical determinant of the pharmacokinetic and pharmacodynamic properties of both MPAG and, through competitive displacement, MPA.

Quantitative Protein Binding Parameters

The interaction between MPAG and human serum albumin (HSA) can be quantified by several key parameters. Understanding these values is essential for developing accurate pharmacokinetic models and predicting drug behavior in various clinical scenarios.

| Parameter | Value | Primary Binding Protein | Comments |

| Percentage Bound | ~82% | Human Serum Albumin (HSA) | This high percentage of binding significantly limits the free fraction of MPAG in plasma.[1] |

| Dissociation Constant (Kd) | ~7000 µmol/L | Human Serum Albumin (HSA) | The Kd represents the concentration of free ligand at which half of the binding sites on the protein are occupied. A higher Kd indicates lower binding affinity compared to MPA (Kd ≈ 1100 µmol/L). |

| Binding Capacity (Bmax) | Not explicitly defined for MPAG alone. | Human Serum Albumin (HSA) | A study modeling the competitive binding of MPA and MPAG estimated a combined maximum number of binding sites (Bmax) to be 35,100 µmol in a 3L plasma volume. This suggests multiple binding sites on albumin are available for both compounds. |

Factors Influencing MPAG Protein Binding

Several physiological and pathological conditions can alter the protein binding of MPAG, leading to changes in its free fraction and potential clinical consequences.

Renal Impairment

Patients with renal insufficiency often exhibit altered protein binding of MPAG. The accumulation of uremic toxins and MPAG itself in plasma can lead to a decrease in the binding of both MPA and MPAG to albumin. This results in an increased free fraction of both compounds. In cases of severe renal insufficiency, the accumulation of MPAG can lead to a marked increase in the free fraction of MPA, which may not be reflected in total MPA concentrations and could increase the risk of MMF-related toxicity.

Hepatic Impairment

Liver disease can impact protein binding primarily through a reduction in the synthesis of plasma proteins, particularly albumin. Hypoalbuminemia, a common feature of advanced liver disease, leads to a decrease in the number of available binding sites for drugs like MPAG. This results in a higher free fraction of the drug, which can alter its distribution and clearance. While specific quantitative data on the direct impact of hepatic impairment on MPAG binding is limited, the principles of protein binding suggest that reduced albumin levels in liver disease will lead to an increased unbound fraction of MPAG.

Competitive Binding with Mycophenolic Acid (MPA)

MPA and MPAG compete for the same binding sites on human serum albumin. Due to its higher concentration in plasma, MPAG can displace MPA from its binding sites, particularly in situations where MPAG levels are elevated, such as in renal impairment. This displacement increases the free fraction of MPA, the pharmacologically active form, which can enhance its immunosuppressive effect but also potentially increase its toxicity.

Experimental Protocols for Determining Protein Binding

The characterization of MPAG protein binding relies on established in vitro experimental techniques. The following are detailed methodologies for two commonly used methods.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug.

Principle: This method involves a semi-permeable membrane that separates a compartment containing the drug and protein solution (plasma) from a protein-free buffer compartment. The membrane allows the passage of small molecules like free MPAG but retains the larger protein and protein-bound MPAG. At equilibrium, the concentration of free MPAG is equal on both sides of the membrane.

Protocol:

-

Apparatus: Utilize a multi-well equilibrium dialysis apparatus with dialysis membrane inserts (e.g., 8-12 kDa molecular weight cutoff).

-

Preparation:

-

Prepare a stock solution of MPAG in a suitable solvent (e.g., DMSO) and spike it into human plasma to achieve the desired final concentration. Ensure the final solvent concentration is low (e.g., <1%) to avoid effects on protein binding.

-

Prepare a protein-free dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Procedure:

-

Add a precise volume of the MPAG-spiked plasma to one chamber of the dialysis cell.

-

Add an equal volume of the dialysis buffer to the other chamber.

-

Seal the apparatus and incubate at 37°C with gentle agitation to facilitate equilibrium. The time to reach equilibrium should be predetermined (typically 4-24 hours).

-

-

Sample Analysis:

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Analyze the concentration of MPAG in both samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Calculation:

-

The concentration of MPAG in the buffer chamber represents the unbound (free) concentration.

-

The percentage of unbound MPAG is calculated as: % Unbound = (Concentration in Buffer / Concentration in Plasma) x 100

-

The percentage of bound MPAG is calculated as: % Bound = 100 - % Unbound

-

Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis for determining the free fraction of a drug.

Principle: This technique uses a centrifugal device with a semi-permeable membrane that retains proteins and protein-bound drug while allowing the passage of free drug into the ultrafiltrate.

Protocol:

-

Apparatus: Use centrifugal ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and an appropriate molecular weight cutoff (e.g., 10-30 kDa).

-

Preparation:

-

Prepare MPAG-spiked human plasma as described for equilibrium dialysis.

-

Pre-condition the ultrafiltration device by rinsing with buffer to minimize non-specific binding of the drug to the membrane.

-

-

Procedure:

-

Add a precise volume of the MPAG-spiked plasma to the sample reservoir of the ultrafiltration device.

-

Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. It is crucial to control the volume of ultrafiltrate to avoid disrupting the binding equilibrium.

-

-

Sample Analysis:

-

Collect the ultrafiltrate.

-

Analyze the concentration of MPAG in the ultrafiltrate and the initial plasma sample using a validated analytical method (e.g., LC-MS/MS).

-

-

Calculation:

-

The concentration of MPAG in the ultrafiltrate represents the unbound (free) concentration.

-

The percentage of unbound MPAG is calculated as: % Unbound = (Concentration in Ultrafiltrate / Total Concentration in Plasma) x 100

-

The percentage of bound MPAG is calculated as: % Bound = 100 - % Unbound

-

Visualizing MPAG Protein Binding Dynamics

The complex interplay between MPA, MPAG, and albumin, particularly under conditions of renal impairment, can be effectively visualized using a signaling pathway-style diagram.

Caption: Competitive binding of MPA and MPAG to albumin and the influence of renal impairment and low albumin levels.

Conclusion

The protein binding of this compound is a critical factor in the overall pharmacology of mycophenolate mofetil. Its high affinity for albumin and its competitive interaction with mycophenolic acid have significant implications for drug disposition, particularly in patient populations with renal or hepatic impairment. A thorough understanding of these binding characteristics, obtained through robust experimental methods, is essential for optimizing immunosuppressive therapy and minimizing the risk of adverse drug events. This guide provides a foundational understanding for researchers and clinicians working with this important therapeutic agent.

References

Biological Properties of Mycophenolic Acid Phenolic Glucuronide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycophenolic acid (MPA) is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This mechanism of action underlies its use as an immunosuppressive agent in solid organ transplantation to prevent rejection. Following administration of its prodrug, mycophenolate mofetil (MMF), MPA is rapidly formed and subsequently metabolized, primarily through glucuronidation. The major metabolite formed is the 7-O-phenolic glucuronide of MPA, known as mycophenolic acid phenolic glucuronide (MPAG). While initially considered an inactive metabolite, a comprehensive understanding of the biological properties of MPAG is crucial for optimizing MPA therapy and ensuring patient safety, particularly in specific patient populations. This technical guide provides an in-depth overview of the biological properties of MPAG, focusing on its metabolism, pharmacokinetics, pharmacodynamics, and potential toxicological implications.

Metabolism and Synthesis

MPAG is the primary metabolite of MPA, and its formation is a crucial step in the detoxification and elimination of the parent drug.

Glucuronidation Pathway

MPA is predominantly metabolized in the liver, but also in the kidney and intestine, via conjugation with glucuronic acid.[1][2][3] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the primary isoform responsible for the formation of MPAG in the liver.[2][3] UGT1A8 and UGT1A10 also contribute to MPA glucuronidation, particularly in the gastrointestinal tract.[2][3] The glucuronidation process attaches a glucuronic acid moiety to the phenolic hydroxyl group of MPA, resulting in the formation of the more water-soluble MPAG, which facilitates its excretion.

References

An In-depth Technical Guide on the Interaction of Mycophenolic Acid Glucuronide with Organic Anion Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between mycophenolic acid glucuronide (MPAG), the major inactive metabolite of the immunosuppressant mycophenolic acid (MPA), and various organic anion transporters (OATs). Understanding these interactions is critical for predicting drug disposition, potential drug-drug interactions (DDIs), and optimizing therapeutic outcomes in transplant recipients and patients with autoimmune diseases.

Introduction to Mycophenolic Acid and its Transport

Mycophenolic acid (MPA), the active component of mycophenolate mofetil and mycophenolate sodium, is a cornerstone of immunosuppressive therapy. Following administration, MPA is extensively metabolized, primarily by UDP-glucuronosyltransferases (UGTs), to form this compound (MPAG).[1][2] A minor, yet pharmacologically active, acyl glucuronide metabolite (AcMPAG) is also formed.[1][3] The elimination of these compounds is heavily reliant on renal and hepatic transport systems, particularly organic anion transporters.

Organic anion transporters, a large group of membrane proteins, play a crucial role in the uptake and efflux of a wide array of endogenous and exogenous substances, including drugs and their metabolites.[4][5] Key transporters involved in the disposition of MPA and its metabolites include members of the Organic Anion Transporter (OAT/SLC22A) family, the Multidrug Resistance-Associated Protein (MRP/ABCC) family, and the Organic Anion-Transporting Polypeptide (OATP/SLCO) family.[6][7][8]

This guide will delve into the specific interactions of MPAG with these transporters, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a deeper understanding for researchers in the field.

Quantitative Analysis of MPAG Interaction with Organic Anion Transporters

The interaction of MPAG with various transporters has been quantified in several in vitro studies. The following tables summarize the key kinetic and inhibitory parameters, providing a basis for comparing the affinity and transport efficiency of MPAG across different transporter subtypes.

Table 1: Inhibition of Human Organic Anion Transporters (hOATs) by MPA and its Metabolites

| Compound | Transporter | Probe Substrate | IC50 (µM) | Inhibition Type | Reference |

| MPA | hOAT1 | p-aminohippurate | 1.24 | - | [1][3] |

| MPA | hOAT1 | p-aminohippurate | 10.7 | Noncompetitive | [9][10] |

| MPA | hOAT3 | Estrone sulfate (B86663) | 0.52 | - | [1][3] |

| MPA | hOAT3 | Estrone sulfate | 1.5 | Competitive | [9][10] |

| MPAG | hOAT1 | p-aminohippurate | >1000 | - | [1][3] |

| MPAG | hOAT1 | p-aminohippurate | 512.3 | Noncompetitive | [9][10] |

| MPAG | hOAT3 | Estrone sulfate | 15.2 | - | [1][3] |

| MPAG | hOAT3 | Estrone sulfate | 69.1 | Competitive | [9][10] |

| AcMPAG | hOAT3 | Estrone sulfate | 2.88 | - | [1][3] |

Data presented as mean values from cited literature.

Table 2: Transport Kinetics of MPAG by Human MRP2

| Transporter | System | Km (µM) | Vmax | Reference |

| hMRP2 | Sf9 membrane vesicles | 224.2 ± 42.7 | - | [11] |

Data presented as mean ± standard deviation from the cited literature.

Table 3: Substrate Specificity of Transporters for MPA and MPAG

| Compound | Transporter | Substrate Status | Experimental System | Reference |

| MPA | hOAT1 | No | HEK293 cells | [9][10] |

| MPA | hOAT3 | No | HEK293 cells | [9][10] |

| MPA | hMRP2 | No | MDCKII/MRP2 cells | [11] |

| MPA | hMRP2 / hMRP4 | Yes | HEK293 cells | [8] |

| MPAG | hOAT1 | No | HEK293 cells | [9][10] |

| MPAG | hOAT3 | Yes | HEK293 cells | [9][10] |

| MPAG | hMRP2 | Yes | MDCKII/MRP2 cells & Sf9 vesicles | [11] |

| MPAG | hOATP1B1 | Yes | HEK cells | [6] |

| MPAG | hOATP1B3 | Yes | HEK cells | [6] |

Experimental Protocols

The quantitative data presented above were generated using specific in vitro experimental systems. Below are detailed methodologies for the key assays used to characterize the interaction between MPAG and organic anion transporters.

Transporter Inhibition Assay (IC50 Determination)

This protocol describes a typical experiment to determine the 50% inhibitory concentration (IC50) of a compound against a specific transporter expressed in a mammalian cell line.

Objective: To determine the concentration of MPAG required to inhibit 50% of the transport activity of a specific OAT.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the transporter of interest (e.g., hOAT1 or hOAT3).[9][10][12] A mock-transfected cell line (not expressing the transporter) serves as a negative control.

-

Probe Substrate: A radiolabeled or fluorescent substrate specific for the transporter being studied (e.g., [¹⁴C]p-aminohippurate for hOAT1, [³H]estrone sulfate for hOAT3).[9][10]

-

Test Compound: this compound (MPAG).

-

Inhibitor: A known potent inhibitor of the transporter as a positive control (e.g., probenecid (B1678239) for OATs).[13][14]

-

Buffers: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Lysis Buffer: For cell lysis to measure intracellular radioactivity.

-

Scintillation Counter: For detection of radiolabeled substrates.

Procedure:

-

Cell Culture: Culture the stably transfected and mock-transfected HEK293 cells in appropriate medium until they reach a confluent monolayer in multi-well plates.[15]

-

Pre-incubation: Wash the cell monolayers with pre-warmed HBSS. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of MPAG or the positive control inhibitor.

-

Initiation of Uptake: Start the transport assay by adding the radiolabeled probe substrate (at a concentration typically below its Km value) to the wells containing the different concentrations of MPAG.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, during which uptake is in the linear range.

-

Termination of Uptake: Stop the reaction by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold HBSS to remove extracellular substrate.

-

Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the specific uptake.

-

Normalize the data to the protein concentration in each well.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the MPAG concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Vesicular Transport Assay (Km Determination)

This protocol outlines the use of inside-out membrane vesicles to determine the Michaelis-Menten constant (Km) for the transport of a substrate by an efflux transporter like MRP2.[16][17]

Objective: To determine the substrate concentration at which the transport rate of MPAG by MRP2 is at half of its maximum (Vmax).

Materials:

-

Membrane Vesicles: Inside-out vesicles prepared from Sf9 insect cells or other expression systems overexpressing the transporter of interest (e.g., hMRP2).[11][18] Vesicles from non-transfected cells serve as a control.

-

Substrate: Radiolabeled MPAG.

-

Buffers: Transport buffer containing ATP and an ATP-regenerating system (creatine kinase and creatine (B1669601) phosphate). A parallel set of experiments is run with AMP instead of ATP to measure non-specific binding and passive diffusion.

-

Filtration System: A rapid filtration device with appropriate filters (e.g., nitrocellulose) to separate vesicles from the incubation medium.[19]

-

Scintillation Counter: For radioactivity measurement.

Procedure:

-

Vesicle Preparation: Thaw the membrane vesicles on ice immediately before use.

-

Reaction Mixture: Prepare a reaction mixture containing the transport buffer, ATP (or AMP), and varying concentrations of radiolabeled MPAG.

-

Initiation of Transport: Initiate the transport by adding a small volume of the membrane vesicle suspension to the reaction mixture.

-

Incubation: Incubate at 37°C for a predetermined time within the linear range of uptake.

-

Termination of Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a pre-wetted filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-transported substrate.

-

Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis:

-

Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP.

-

Plot the initial velocity of ATP-dependent transport against the MPAG concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Visualizing the Interactions: Diagrams and Workflows

To better illustrate the complex processes described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Glucuronidation associated with intrinsic resistance to mycophenolic acid in human colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycophenolic acid (MPA) and its glucuronide metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of organic anion-transporting polypeptides and their common genetic variants in mycophenolic acid pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Interaction and transport characteristics of mycophenolic acid and its glucuronide via human organic anion transporters hOAT1 and hOAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (MPAG) is Transported by Multidrug Resistance-Associated Protein 2 (MRP2) and this Transport is not Inhibited by Cyclosporine, Tacrolimus or Sirolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]

- 13. Investigation of Endogenous Compounds Applicable to Drug-Drug Interaction Studies Involving the Renal Organic Anion Transporters, OAT1 and OAT3, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are OAT inhibitors and how do they work? [synapse.patsnap.com]

- 15. m.youtube.com [m.youtube.com]

- 16. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioivt.com [bioivt.com]

- 18. GenoMembrane ABC Transporter Vesicles | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. MRP2 PREDIVEZ™ Fluorescent Vesicular Transport Assay - News - Solvo Biotechnology [solvobiotech.com]

In Vitro Immunosuppressive Activity of Mycophenolic Acid Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract